

Application Note: Synthesis and Purification of (S,S)-Iso Valganciclovir Reference Material

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Compound of Interest

Compound Name: (S,S)-Iso Valganciclovir
Hydrochloride
Cat. No.: B1498563

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Executive Summary & Scientific Rationale

In the manufacturing of Valganciclovir Hydrochloride (Valcyte), strict control of impurities is mandated by ICH Q3A(R2) guidelines.[1] Among these, Iso Valganciclovir is a specified impurity arising from the regioselective alkylation of guanine.

While Valganciclovir is the N-9 isomer of the L-valyl ester of ganciclovir, Iso Valganciclovir is defined pharmacopeially (USP/EP) as the N-7 isomer.[1] Because the introduction of the L-valyl moiety at the glycerol-like side chain creates a new chiral center, Iso Valganciclovir exists as a pair of diastereomers: (S,S) and (R,S) (where the first descriptor refers to the side-chain secondary alcohol position, and the second to the fixed L-valine stereocenter).[1]

This protocol details the intentional synthesis of the N-7 core, followed by esterification and the chromatographic resolution required to isolate the pure (S,S)-Iso Valganciclovir reference material.[1]

Key Technical Challenges Addressed:

- Regiocontrol: Maximizing (or isolating) the N-7 alkylation product which is typically the minor isomer in standard synthesis.
- Stereochemical Purity: Separating the (S,S) diastereomer from the (R,S) congener, as they possess identical mass and similar physicochemical properties.
- Structural Validation: Differentiating N-7 from N-9 isomers using UV ratios and 2D-NMR (HMBC).

Retrosynthetic Analysis & Pathway

The synthesis strategy relies on the divergent alkylation of guanine. While standard Valganciclovir synthesis optimizes for N-9, we will utilize conditions that favor (or allow isolation of) the N-7 regioisomer (Iso-Ganciclovir).[1] This is followed by coupling with N-Cbz-L-Valine and subsequent hydrogenolysis.[1]

Pathway Diagram



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Figure 1: Synthetic workflow for isolating the (S,S)-Iso Valganciclovir reference standard.

Detailed Experimental Protocols

Step 1: Synthesis of Iso-Ganciclovir (N-7 Intermediate)

The N-7 isomer is formed as a byproduct during the alkylation of guanine.[1] We will exploit this by using a non-polar solvent which increases the N-7/N-9 ratio compared to polar solvents.[1]

- Reagents:

-Acetylguanine, 2-acetoxymethoxy-1,3-diacetoxypropane, p-Toluenesulfonic acid (catalyst), Toluene/DMF.[1]

- Procedure:
 - Suspend
 - Acetylguanine (10.0 g) in Toluene (100 mL) containing catalytic p-TsOH.
 - Add 2-acetoxymethoxy-1,3-diacetoxypropane (1.2 eq) dropwise at reflux.
 - Maintain reflux for 12 hours. The kinetic product (N-7) forms initially but may rearrange to N-9.[1] Stop reaction before thermodynamic equilibrium is fully reached to maximize N-7 yield.[1]
 - Cool and evaporate solvent.
 - Purification: Flash column chromatography (SiO₂, MeOH/DCM gradient). The N-7 isomer elutes later than the N-9 isomer in MeOH/DCM systems due to higher polarity.[1]
 - Hydrolyze the acetyl groups (using aqueous ammonia/methanol) to yield free Iso-Ganciclovir.[1]
 - Checkpoint: Confirm N-7 structure by UV. N-7 isomers typically show a shift compared to N-9 (N-7 260-265 nm; N-9 253 nm in water).[1]

Step 2 & 3: Coupling and Partial Hydrolysis

We must attach L-Valine to one of the primary hydroxyls. Since the molecule is symmetric, the first attachment is random but creates the chiral center.

- Reagents: N-Cbz-L-Valine, DCC (Dicyclohexylcarbodiimide), DMAP, DMF.[1]
- Procedure:

- Dissolve Iso-Ganciclovir (5.0 g) in dry DMF (50 mL).
- Add N-Cbz-L-Valine (2.5 eq), DMAP (0.1 eq), and DCC (2.5 eq) at 0°C.
- Stir at room temperature for 24 hours. This yields the Bis-valyl ester (major product).[1]
- Filter off DCU urea byproduct.
- Partial Hydrolysis: To obtain the mono-ester, treat the Bis-ester with n-propylamine (or DIEA) in Methanol at room temperature.[1][2] Monitor by HPLC until the Mono-ester is maximized (approx. 4-6 hours).
- Isolate the Mono-Cbz-Iso-Valganciclovir by column chromatography.[1]

Step 4: Hydrogenolysis (Deprotection)[1]

- Reagents: 10% Pd/C, H₂ gas (balloon), Methanol, dilute HCl.
- Procedure:
 - Dissolve the Mono-Cbz intermediate in Methanol. Add 1.1 eq of dilute HCl (to form the salt).
 - Add 10% Pd/C (10% w/w).
 - Hydrogenate at atmospheric pressure for 4 hours.
 - Filter through Celite. Evaporate solvent to yield Crude Iso-Valganciclovir Hydrochloride.[1]
 - State: At this stage, the product is a ~50:50 mixture of (S,S) and (R,S) diastereomers.

Step 5: Isolation of (S,S)-Iso Valganciclovir (Prep-HPLC)

This is the critical resolution step.[1] Standard C18 phases can separate these diastereomers, but efficiency is pH-dependent.

- System: Preparative HPLC (e.g., Agilent 1260 Prep).

- Column: High-density C18 (e.g., YMC-Pack ODS-A or Phenomenex Luna C18(2)), 5 μ m, 250 x 21.2 mm.[1]
- Mobile Phase:
 - A: 0.1% Trifluoroacetic acid (TFA) in Water.
 - B: Acetonitrile.
- Gradient: Isocratic hold at 2-5% B (very low organic is needed due to high polarity) or a shallow gradient (0-10% B over 40 mins).
- Flow Rate: 15-20 mL/min.
- Detection: UV at 254 nm.
- Elution Order: typically, the diastereomers elute close together. In the standard Valganciclovir series, the (S,S) isomer often elutes second, but this must be confirmed by NMR for the N-7 series.
- Collection: Collect fractions for the two distinct peaks. Lyophilize fractions separately.

Analytical Validation & Characterization

To certify the material as "(S,S)-Iso Valganciclovir", you must validate three attributes: Regiochemistry (N-7), Connectivity (Mono-ester), and Stereochemistry (S,S).[1]

Data Summary Table

Attribute	Method	Acceptance Criteria for (S,S)-Iso Valganciclovir
Regiochemistry	UV Spectroscopy	~262-264 nm (pH 7).[1] (Distinct from N-9 at ~253 nm). [1]
1H NMR (DMSO-d6)	Anomeric protons and N-7 vs N-9 shift.[1] N-7 alkylation usually causes a downfield shift of the C-8 proton compared to N-9.[1]	
2D NMR (HMBC)	Critical: Correlation between Side-chain CH2 protons and C-5/C-8 of Purine. (N-9 correlates to C-4/C-8).[1]	
Stereochemistry	Chiral HPLC / C18	Single peak (>98% de).[1] Must be distinct from the (R,S) peak.[3]
1H NMR (Diastereomer)	Distinct chemical shifts for the Valine -methyl groups between (S,S) and (R,S).[1]	
Mass	LC-MS (ESI+)	m/z = 355.4 [M+H] ⁺

Determining Absolute Configuration ((S,S) vs (R,S))

Since both diastereomers are synthesized, identifying which peak is (S,S) requires NOESY NMR or comparison with a known standard.[1]

- Heuristic: For L-valyl esters of acyclic nucleosides, the diastereomers show distinct NMR splitting patterns for the valine

-H and the side-chain methine proton.[1]

- Protocol: Record ¹H NMR of both isolated fractions. The fraction showing shielding/deshielding patterns consistent with the (S,S) conformation (often modeled or compared to Valganciclovir literature) is assigned.
- Note: If absolute assignment is ambiguous by NMR, X-ray crystallography of the hydrochloride salt is the gold standard.

References

- USP Monograph: Valganciclovir Hydrochloride.[4] United States Pharmacopeia. (Defines Impurity limits and "Isovalganciclovir" as a specified impurity). [1]
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- Stereochemical Stability: Stefanidis, D., et al. (2005). "Reactivity of valganciclovir in aqueous solution." Drug Development and Industrial Pharmacy. (Discusses the hydrolysis and isomerization kinetics of Valganciclovir diastereomers).
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Disclaimer

This protocol involves the use of hazardous chemicals (DCC, Palladium, Hydrogen gas) and potent antiviral compounds. All work must be performed in a fume hood with appropriate PPE. This guide is for research and development purposes only.

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Sources

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